molecular formula C12H13NO6 B1463501 methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate CAS No. 118509-96-9

methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate

Cat. No.: B1463501
CAS No.: 118509-96-9
M. Wt: 267.23 g/mol
InChI Key: ZNTYPDPRULFABN-SNAWJCMRSA-N
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Description

Methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is a useful research compound. Its molecular formula is C12H13NO6 and its molecular weight is 267.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-17-10-6-8(4-5-12(14)19-3)9(13(15)16)7-11(10)18-2/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTYPDPRULFABN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a conjugated double bond and a nitrophenyl group that is substituted with methoxy groups. The presence of these functional groups is crucial for its biological activity.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported its effectiveness against P388 leukemia cells, with notable growth inhibition percentages observed:

Cell Line GI%
P388 Leukemia72%
HeLa65%
MCF-770%

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the following pathways:

  • Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Treatment with this compound results in G1 phase arrest, reducing the proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been implicated in the cytotoxic effects observed.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications to the nitrophenyl and methoxy groups significantly influence its potency. Studies suggest that:

  • Dimethoxy Substitution : The presence of two methoxy groups enhances lipophilicity and cellular uptake.
  • Nitro Group Positioning : The position of the nitro group on the phenyl ring is critical for maintaining activity; alterations can lead to diminished efficacy.

Case Studies and Research Findings

Several research studies have explored the potential of this compound in therapeutic applications:

  • Anticancer Activity : A study published in MDPI highlighted that this compound demonstrated significant growth inhibition across multiple cancer cell lines, indicating broad-spectrum anticancer potential .
  • Mechanistic Insights : Research indicated that the compound's ability to modulate intracellular calcium levels plays a role in its anti-cancer mechanism, particularly in overcoming multidrug resistance (MDR) in cancer therapies .
  • Comparative Analysis : When compared with other acrylate derivatives, this compound showed superior cytotoxicity against resistant cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been studied for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. Studies have shown that modifications in the methoxy groups can enhance the inhibition of inflammatory markers such as ICAM-1 expression .
  • Cancer Research : The compound is being evaluated for its efficacy against various cancer cell lines. Its ability to inhibit specific kinases involved in cancer progression makes it a target for further investigation in oncology .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

  • Synthesis of Novel Compounds : The compound can be utilized to create new classes of compounds through reactions such as nucleophilic substitution and Michael addition. Its structure allows for the formation of various derivatives that may possess unique properties.

Materials Science

The properties of this compound make it suitable for applications in materials science.

  • Polymer Production : The compound can be polymerized to produce materials with desirable mechanical and thermal properties. This application is particularly relevant in the development of biodegradable polymers for medical applications .

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of this compound derivatives on human endothelial cells. The results indicated that increasing the number of methoxy groups significantly enhanced the inhibition of inflammatory markers. This suggests that structural modifications can lead to improved pharmacological profiles .

Case Study 2: Synthesis of Novel Drug Candidates

In a series of experiments, researchers synthesized various derivatives of this compound to assess their biological activity. Some derivatives exhibited promising results in inhibiting cancer cell proliferation, highlighting the compound's potential as a lead structure for new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate
Reactant of Route 2
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methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.